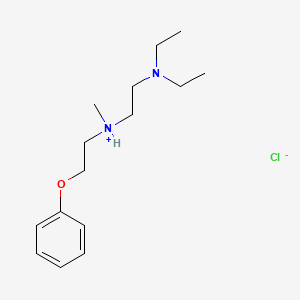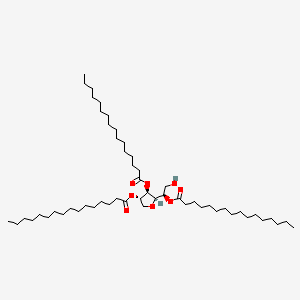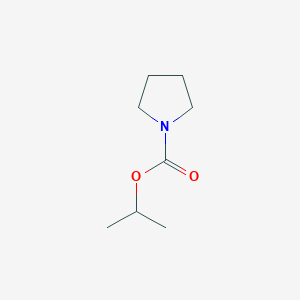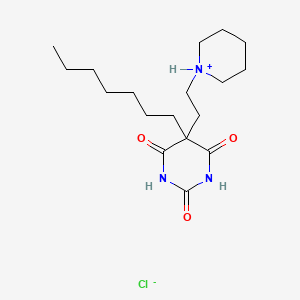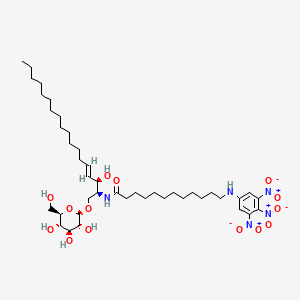
Trinitrophenylaminolauroyl-*glucocerebro side
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trinitrophenylaminolauroyl-glucocerebroside is a complex glycosphingolipid derivative. This compound is characterized by the presence of a trinitrophenyl group, an aminolauroyl chain, and a glucocerebroside backbone. Glucocerebrosides are essential components of cell membranes and play a crucial role in various biological processes, including cell signaling and membrane stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trinitrophenylaminolauroyl-glucocerebroside involves multiple steps. The process typically begins with the preparation of glucocerebroside from natural sources such as human placental tissue . The glucocerebroside is then subjected to a series of chemical reactions to introduce the trinitrophenyl and aminolauroyl groups.
Preparation of Glucocerebroside: Glucocerebroside is isolated and purified from human placental tissue using techniques such as chromatography.
Introduction of Aminolauroyl Group: The aminolauroyl group is introduced through an amide bond formation reaction. This involves reacting glucocerebroside with lauroyl chloride in the presence of a base such as triethylamine.
Introduction of Trinitrophenyl Group: The trinitrophenyl group is introduced through a nitration reaction. This involves reacting the aminolauroyl-glucocerebroside with trinitrobenzene in the presence of a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of trinitrophenylaminolauroyl-glucocerebroside follows similar synthetic routes but on a larger scale. The process involves the use of large-scale chromatography for purification and automated reactors for the chemical reactions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Trinitrophenylaminolauroyl-glucocerebroside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the trinitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted glucocerebrosides with different functional groups.
Applications De Recherche Scientifique
Trinitrophenylaminolauroyl-glucocerebroside has several scientific research applications:
Chemistry: Used as a model compound for studying glycosphingolipid chemistry and reactions.
Biology: Investigated for its role in cell membrane stability and signaling pathways.
Industry: Used in the development of biochemical assays and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of trinitrophenylaminolauroyl-glucocerebroside involves its interaction with cell membranes and enzymes. The compound integrates into the lipid bilayer of cell membranes, affecting membrane fluidity and stability. It also interacts with enzymes such as glucocerebrosidase, influencing their activity and the metabolism of glycosphingolipids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glucocerebroside: The parent compound, essential for cell membrane structure and function.
Galactocerebroside: Similar structure but with a galactose moiety instead of glucose, primarily found in the nervous system.
Lactosylceramide: A more complex glycosphingolipid with additional sugar residues, involved in cell signaling.
Uniqueness
Trinitrophenylaminolauroyl-glucocerebroside is unique due to the presence of the trinitrophenyl and aminolauroyl groups, which impart distinct chemical properties and biological activities. These modifications enhance its stability and interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C42H71N5O14 |
|---|---|
Poids moléculaire |
870.0 g/mol |
Nom IUPAC |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-(3,4,5-trinitroanilino)dodecanamide |
InChI |
InChI=1S/C42H71N5O14/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-35(49)32(30-60-42-41(53)40(52)39(51)36(29-48)61-42)44-37(50)25-22-19-16-13-11-14-17-20-23-26-43-31-27-33(45(54)55)38(47(58)59)34(28-31)46(56)57/h21,24,27-28,32,35-36,39-43,48-49,51-53H,2-20,22-23,25-26,29-30H2,1H3,(H,44,50)/b24-21+/t32-,35+,36+,39+,40-,41+,42+/m0/s1 |
Clé InChI |
RLTHZYLHHOPECX-QTEFMMDCSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC(=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC(=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


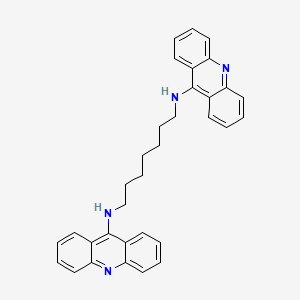
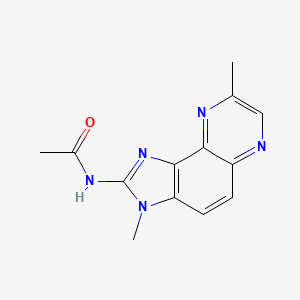
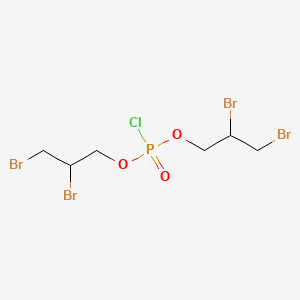




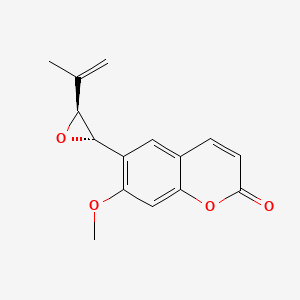
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
